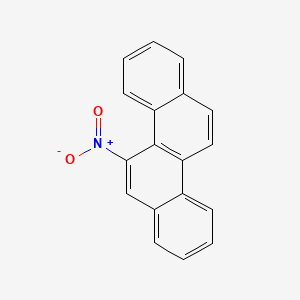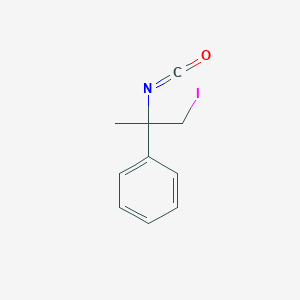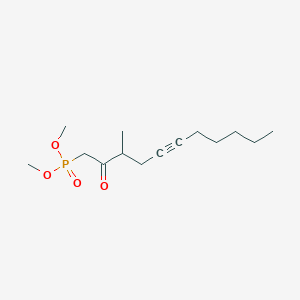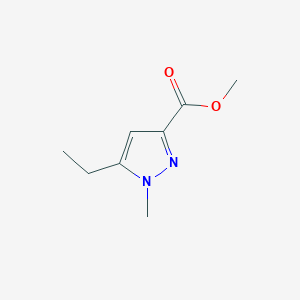![molecular formula C16H11ClN4O B14401093 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one CAS No. 89782-46-7](/img/structure/B14401093.png)
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one is a heterocyclic compound that belongs to the class of triazinoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazine ring fused to a quinazoline ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde in the presence of a catalyst such as fluorescein under visible light irradiation . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent.
Biological Imaging: Due to its unique structure, the compound can be used as a fluorescent probe for biological imaging applications.
Mechanism of Action
The mechanism of action of 10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, it has been suggested that the compound may exert its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Additionally, binding to specific proteins such as PCAF has been proposed as a potential mechanism .
Comparison with Similar Compounds
10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazine ring structure and have shown promising anticancer and antimicrobial activities.
Thiazole Derivatives: Thiazole-based compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazino[4,3-a]quinolines: These compounds are structurally related and have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can be further modified to enhance its biological activity and selectivity.
Properties
CAS No. |
89782-46-7 |
|---|---|
Molecular Formula |
C16H11ClN4O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
10-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazino[4,3-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)16-20-19-14(22)9-21(16)15(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,22) |
InChI Key |
JLVMHYNVMWABQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C2N1C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)

![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)








